1-(Difluoromethylsulfonyl)-4-methylbenzene
Overview
Description
1-(Difluoromethylsulfonyl)-4-methylbenzene, also known as DFMS, is an organic compound that has gained significant attention in scientific research due to its unique chemical properties. DFMS is a sulfone compound that contains a difluoromethyl group (-CF2H) attached to a methylbenzene ring. The compound has a molecular formula of C8H8F2O2S and a molecular weight of 214.21 g/mol.
Mechanism of Action
1-(Difluoromethylsulfonyl)-4-methylbenzene exerts its biological activity through various mechanisms, including the inhibition of enzymes, the disruption of protein-protein interactions, and the modulation of gene expression. 1-(Difluoromethylsulfonyl)-4-methylbenzene has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and histone deacetylase. It has also been shown to disrupt protein-protein interactions involved in cancer cell proliferation and viral replication. Furthermore, 1-(Difluoromethylsulfonyl)-4-methylbenzene has been shown to modulate gene expression by inhibiting the activity of transcription factors.
Biochemical and Physiological Effects:
1-(Difluoromethylsulfonyl)-4-methylbenzene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. 1-(Difluoromethylsulfonyl)-4-methylbenzene has also been shown to inhibit the replication of various viruses, including influenza virus and human immunodeficiency virus (HIV). Furthermore, 1-(Difluoromethylsulfonyl)-4-methylbenzene has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
1-(Difluoromethylsulfonyl)-4-methylbenzene has several advantages for lab experiments, including its high reactivity, stability, and ease of synthesis. However, 1-(Difluoromethylsulfonyl)-4-methylbenzene also has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
Future Directions
1-(Difluoromethylsulfonyl)-4-methylbenzene has shown promising results in various scientific fields, and future research can explore its potential applications further. Some future directions for research on 1-(Difluoromethylsulfonyl)-4-methylbenzene include its use as a fluorinating agent for the synthesis of complex organic molecules, its potential as a therapeutic agent for the treatment of cancer and viral infections, and its use as a tool for studying protein-protein interactions and gene expression. Additionally, further research can explore the potential limitations and toxicity of 1-(Difluoromethylsulfonyl)-4-methylbenzene to ensure its safe and effective use in scientific research.
Scientific Research Applications
1-(Difluoromethylsulfonyl)-4-methylbenzene has been widely used in scientific research due to its unique chemical properties. It has been used as a reagent in organic synthesis, as a fluorinating agent, and as a sulfone protecting group. 1-(Difluoromethylsulfonyl)-4-methylbenzene has also been used in medicinal chemistry as a potential drug candidate for the treatment of various diseases, including cancer and viral infections.
properties
IUPAC Name |
1-(difluoromethylsulfonyl)-4-methylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2S/c1-6-2-4-7(5-3-6)13(11,12)8(9)10/h2-5,8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIENFRAZJABQIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368008 | |
Record name | 1-(difluoromethylsulfonyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethylsulfonyl)-4-methylbenzene | |
CAS RN |
4837-17-6 | |
Record name | 1-(difluoromethylsulfonyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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